molecular formula C7H12N2O B14246277 2-Butyl-5-methyl-1,3,4-oxadiazole CAS No. 189569-99-1

2-Butyl-5-methyl-1,3,4-oxadiazole

Cat. No.: B14246277
CAS No.: 189569-99-1
M. Wt: 140.18 g/mol
InChI Key: UPQRXUXRLRHVSH-UHFFFAOYSA-N
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Description

2-Butyl-5-methyl-1,3,4-oxadiazole is a heterocyclic compound featuring a five-membered oxadiazole ring with a butyl group at position 2 and a methyl group at position 3. The 1,3,4-oxadiazole scaffold is notable for its electron-deficient aromatic character, which contributes to its utility in medicinal chemistry and materials science. The butyl and methyl substituents likely influence its physicochemical properties, such as lipophilicity and solubility, which are critical for bioavailability and interaction with biological targets.

Properties

CAS No.

189569-99-1

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-butyl-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C7H12N2O/c1-3-4-5-7-9-8-6(2)10-7/h3-5H2,1-2H3

InChI Key

UPQRXUXRLRHVSH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-methyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of butyl hydrazine with methyl carboxylic acid under dehydrating conditions, often using reagents like thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often performed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions using hydride donors such as sodium borohydride can convert the oxadiazole ring into corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific conditions such as acidic or basic environments.

Major Products:

    Oxidation Products: Oxadiazole N-oxides.

    Reduction Products: Amines and related derivatives.

    Substitution Products: Various substituted oxadiazoles with functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

2-Butyl-5-methyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating infections and cancer, leveraging its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as polymers and light-emitting diodes (LEDs), due to its stability and electronic properties.

Mechanism of Action

The mechanism of action of 2-Butyl-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, leading to various biological effects. In antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, thereby exerting its effects. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways and enzymes involved in cell growth and survival.

Comparison with Similar Compounds

Key Substituent Effects :

  • 2-Butyl vs. 2-Amino/2-Alkylthio Groups: The butyl group in 2-butyl-5-methyl-1,3,4-oxadiazole increases lipophilicity compared to 2-amino-5-phenyl-1,3,4-oxadiazole (), which has hydrogen-bonding capability due to the amino group. This difference may reduce aqueous solubility but enhance membrane permeability . In 2-alkylthio derivatives (e.g., 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazole), the thioether linkage introduces sulfur-based reactivity, enabling further functionalization (e.g., acetylation) .
  • 5-Methyl vs. 5-Aryl/5-Halogenated Groups: The methyl group at position 5 is less sterically demanding than the phenyl group in 2-amino-5-phenyl-1,3,4-oxadiazole, where the phenyl ring is inclined at 12.6° relative to the oxadiazole plane . This inclination affects π-π stacking interactions, which are critical for binding to biological targets. Halogenated derivatives (e.g., 5-bromothiophen-2-yl in 5k, ) exhibit enhanced electronic effects, influencing reactivity and biological activity.

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents Key Properties Reference
This compound 2-butyl, 5-methyl High lipophilicity, moderate solubility Inferred
2-Amino-5-phenyl-1,3,4-oxadiazole 2-amino, 5-phenyl Planar structure (12.6° inclination), H-bond donor
5k () 5-(4-methoxyphenyl), 2-bromothiophen Enhanced electronic effects, halogen reactivity

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